![molecular formula C21H30N2O3 B281867 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, also known as PCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PCC is a derivative of the antipsychotic drug, clozapine, and has been found to exhibit similar pharmacological properties without the side effects commonly associated with clozapine.
作用机制
The exact mechanism of action of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is not fully understood, but it is believed to act as a partial agonist at dopamine D4 and serotonin 5-HT1A receptors. 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has also been shown to modulate the activity of glutamate receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been found to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity.
实验室实验的优点和局限性
One advantage of using 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in lab experiments is its ability to selectively target specific neurotransmitter systems, which can be useful in studying the underlying mechanisms of various neurological and psychiatric disorders. However, one limitation is the lack of clinical data on the safety and efficacy of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in humans, which may limit its potential for clinical use.
未来方向
Future research on 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid could focus on its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. Further studies could also investigate the safety and efficacy of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in humans, as well as its potential for use in combination with other drugs. Additionally, research could explore the underlying mechanisms of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid's effects on neurotransmitter systems and BDNF expression.
合成方法
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid can be synthesized through a multi-step process involving the reaction of clozapine with various reagents. One such method involves the reaction of clozapine with cyclohexanone in the presence of a catalyst to form 2-{[4-(4-propylphenyl)-1-piperazinyl]cyclohexanone}. This intermediate is then reacted with phosgene to form 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid.
科学研究应用
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has also been shown to improve cognitive function and memory in animal studies.
属性
分子式 |
C21H30N2O3 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
2-[4-(4-propylphenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H30N2O3/c1-2-5-16-8-10-17(11-9-16)22-12-14-23(15-13-22)20(24)18-6-3-4-7-19(18)21(25)26/h8-11,18-19H,2-7,12-15H2,1H3,(H,25,26) |
InChI 键 |
HLEWJSDGEZJKBF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O |
规范 SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)
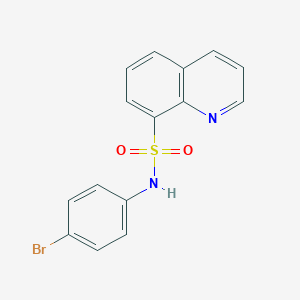
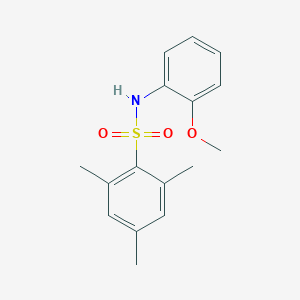

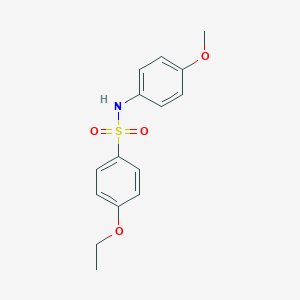
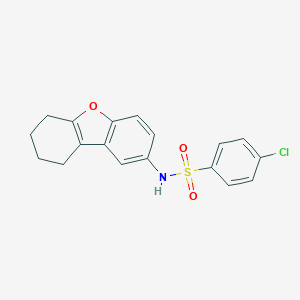
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
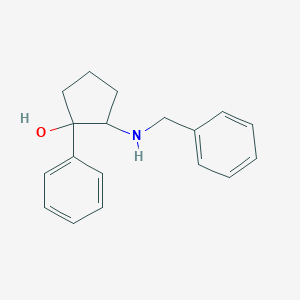
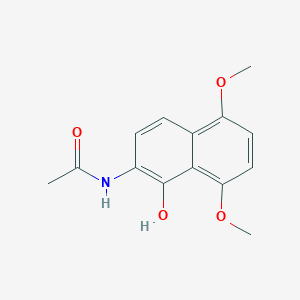
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
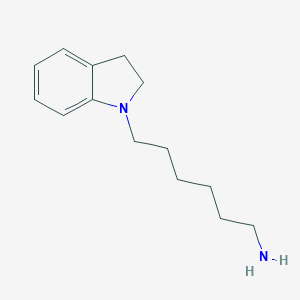
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)